2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one is a compound characterized by the presence of an oxazolidine ring, which is a significant structural feature in numerous biologically active molecules. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents and other therapeutic compounds. The molecular formula of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one is , with a molecular weight of 130.15 g/mol. Its IUPAC name is 2-amino-1-(1,2-oxazolidin-2-yl)ethanone, and it features an oxazolidine ring that contributes to its chemical properties and biological activity.
The synthesis of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one typically involves several synthetic routes:
The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high purity and yield. For industrial applications, these methods can be scaled up using continuous flow reactors and automated systems to optimize yield and cost-effectiveness.
The molecular structure of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one includes:
The oxazolidine ring structure contributes to its unique chemical properties and reactivity .
The compound undergoes various chemical reactions:
Common reagents include formaldehyde, aryl or alkyl propiolic acids, potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Controlled temperatures and specific solvents are essential for optimizing these reactions .
The mechanism of action for 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one involves interactions with specific molecular targets such as enzymes and receptors. The oxazolidine ring can influence various biochemical processes by modulating enzyme activity or receptor binding. The exact targets depend on the specific application context .
The physical properties of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one include:
Property | Value |
---|---|
Molecular Formula | C5H10N2O2 |
Molecular Weight | 130.15 g/mol |
Appearance | White solid |
Melting Point | Not specified |
Chemical properties include reactivity profiles in various conditions (e.g., acidic or basic environments), stability under heat, and solubility in organic solvents.
Relevant data indicate that the compound can undergo transformations typical for amines and carbonyl compounds, making it versatile for further functionalization .
The applications of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one span several fields:
The oxazolidinone class traces its chemotherapeutic origins to the 1980s, with DuPont's discovery of DuP-721—a prototype demonstrating activity against Gram-positive bacteria via a novel mechanism of protein synthesis inhibition [3] [7]. Early derivatives primarily featured aryl-substituted B-rings, culminating in the 2000 FDA approval of linezolid, the first synthetic oxazolidinone antibiotic. Linezolid's success against resistant Gram-positive pathogens (MRSA, VRE) validated the oxazolidinone scaffold's pharmacologic potential but exposed critical gaps: negligible Gram-negative coverage and susceptibility to target-based resistance [7]. Subsequent generations (tedizolid, radezolid, contezolid) focused on enhancing potency against resistant Gram-positive strains and mitigating toxicity [7] [9].
The evolution toward broader spectrum activity necessitated structural innovations beyond the traditional aryl-acetamide framework. 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one embodies this shift, representing a "third-generation" design philosophy prioritizing:
Table 1: Evolution of Key Oxazolidinone Antibiotics
Generation | Representative Compound | Core Structural Innovation | Spectrum Limitations |
---|---|---|---|
First | Linezolid | N-Aryl oxazolidinone; C5 acetamide | Gram-positive only; resistance emergence |
Second | Tedizolid, Radezolid | Modified B/C-ring fusion; D-ring substitutions | Improved Gram-positive potency; limited Gram-negative |
Third | 2-Amino-1-(oxazolidin-2-yl)ethanone | N-Ketone linkage; aminoethyl side chain | Targeted Gram-negative penetration |
The molecular architecture of 2-amino-1-(1,2-oxazolidin-2-yl)ethan-1-one (SMILES: C1CN(OC1)C(=O)CN
) provides distinct pharmacophoric advantages:
Table 2: Key Functional Groups and Putative Roles
Structural Element | Chemical Feature | Putative Pharmacological Role |
---|---|---|
Oxazolidinone Ring (1,2-Oxazolidin-2-yl) | Cyclic carbamate; S-configuration critical | Ribosomal P-site binding; inhibition of 70S initiation complex formation |
N1-Carbonyl (C=O) | Ketone | H-bond acceptor for porin interaction; modulates ring electronics |
Ethylene Bridge (CH₂) | Alkyl spacer | Optimizes distance between oxazolidinone and cationic center |
Primary Amine (NH₂) | Protonatable base (pKa ~10.5) | LPS interaction; enhanced outer membrane permeation |
Synthetic Accessibility: Routes often involve:
Chimeric Potential: The amine terminus serves as a conjugation point for prodrug strategies (e.g., phosphonooxymethyl prodrugs improving oral bioavailability) or hybrid antibiotics targeting multiple bacterial pathways simultaneously [5] [9].
Gram-negative bacteria pose formidable challenges due to their asymmetric outer membrane (OM) barrier and potent efflux systems. Research demonstrates that 2-amino-1-(1,2-oxazolidin-2-yl)ethan-1-one derivatives overcome these obstacles through:
Table 3: Antibacterial Spectrum of Optimized Analogues vs. Linezolid
Bacterial Strain | Linezolid MIC (μg/mL) | Analogues (e.g., 3e, 8d, 8o) MIC (μg/mL) | Fold Improvement |
---|---|---|---|
Staphylococcus aureus (MRSA) | 1-4 | 0.5-2 | ~2x |
Escherichia coli (WT) | >64 | 8-32 | >8x |
Escherichia coli (ΔTolC efflux-) | 32 | 2-4 | 8-16x |
Acinetobacter baumannii (WT) | >64 | 16-32 | >4x |
Pseudomonas aeruginosa (WT) | >64 | 16-64 | >2x |
Pseudomonas aeruginosa (+PMBN*) | 32 | 1-4 | 8-32x |
*PMBN: Polymyxin B nonapeptide (OM permeabilizer) [4]
Mechanistically, these compounds exploit the high conservation of the bacterial ribosome. Their ability to achieve intracellular concentrations sufficient for 50S subunit binding (demonstrated via cellular accumulation assays) in notoriously difficult-to-treat MDR Gram-negative pathogens positions them as promising candidates for overcoming resistance mediated by enzymatic degradation or target modification common with β-lactams and aminoglycosides [3] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7